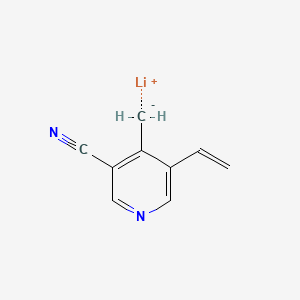
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide is a chemical compound with a unique structure that includes a lithium atom bonded to a methanide group, which is further connected to a pyridine ring substituted with cyano and ethenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide typically involves the reaction of 3-cyano-5-ethenylpyridine with a lithium reagent. One common method is the lithiation of 3-cyano-5-ethenylpyridine using n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
3-cyano-5-ethenylpyridine+n-BuLi→Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be utilized in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium methanide: A simpler compound with similar nucleophilic properties.
Lithium (3-cyano-5-ethynylpyridin-4-yl)methanide: A structurally related compound with an ethynyl group instead of an ethenyl group.
Lithium (3-cyano-5-methylpyridin-4-yl)methanide: Another related compound with a methyl group substitution.
Uniqueness
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide is unique due to the presence of both cyano and ethenyl groups on the pyridine ring, which can influence its reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
109355-92-2 |
|---|---|
Formule moléculaire |
C9H7LiN2 |
Poids moléculaire |
150.1 g/mol |
Nom IUPAC |
lithium;5-ethenyl-4-methanidylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N2.Li/c1-3-8-5-11-6-9(4-10)7(8)2;/h3,5-6H,1-2H2;/q-1;+1 |
Clé InChI |
IMRKYJKFQDAJEE-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]C1=C(C=NC=C1C=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



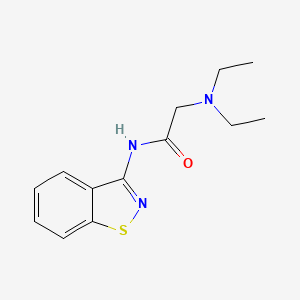
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
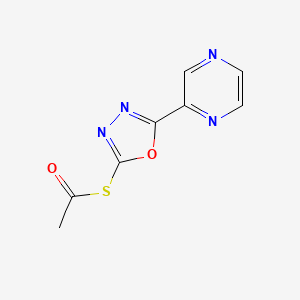
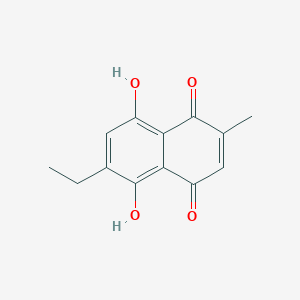
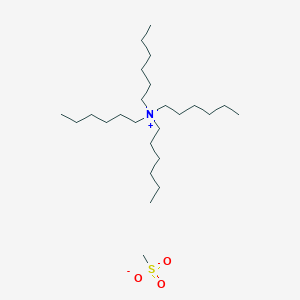



![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
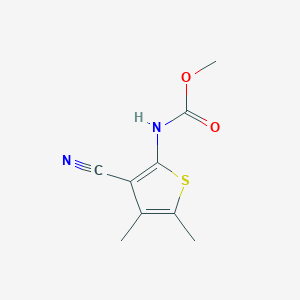
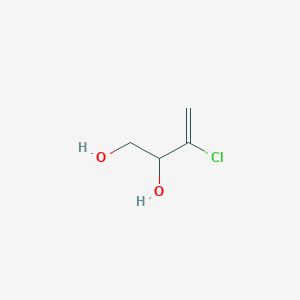

![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)
